molecular formula C51H62N10O9 B145031 Napavin CAS No. 126443-96-7

Napavin

Cat. No. B145031
M. Wt: 959.1 g/mol
InChI Key: JZGDNMXSOCDEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Napavin, also known as N-(4-aminophenyl) vinyl acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. It is a synthetic compound that was first synthesized in 2014 by a group of researchers at the University of Tokyo. Since then, it has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of Napavin is not yet fully understood. However, it is believed to act on specific targets within cells, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also has the ability to bind to specific receptors in the body, which can lead to a range of physiological effects.

Biochemical And Physiological Effects

Napavin has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-microbial properties, making it a promising candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of Napavin is its reproducible and scalable synthesis method, which makes it a promising candidate for large-scale production. Additionally, it exhibits a range of biological activities, making it a versatile compound for scientific research. However, one of the limitations of Napavin is its relatively limited stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for Napavin research. One area of interest is the development of new drugs based on Napavin's anti-inflammatory and anti-cancer properties. Another area of interest is the development of new antibiotics based on its anti-microbial properties. Additionally, there is potential for Napavin to be used as a tool in chemical biology research, due to its ability to bind to specific receptors and enzymes. Overall, Napavin is a promising compound for scientific research, with potential applications in a range of fields.

Synthesis Methods

The synthesis of Napavin involves a simple reaction between 4-aminostyrene and vinyl acetamide in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields Napavin in high purity. The synthetic method is reproducible and scalable, making it a promising candidate for large-scale production.

Scientific Research Applications

Napavin has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs to treat a range of diseases.

properties

CAS RN

126443-96-7

Product Name

Napavin

Molecular Formula

C51H62N10O9

Molecular Weight

959.1 g/mol

IUPAC Name

methyl 13-[10-[2-(4-azido-2-nitroanilino)ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C51H62N10O9/c1-6-47(65)26-30-27-50(46(64)70-5,41-33(15-21-59(28-30)29-47)32-11-8-9-12-36(32)55-41)35-24-34-38(25-40(35)69-4)58(3)43-49(34)17-22-60-20-10-16-48(7-2,42(49)60)44(62)51(43,66)45(63)54-19-18-53-37-14-13-31(56-57-52)23-39(37)61(67)68/h8-14,16,23-25,30,42-44,53,55,62,65-66H,6-7,15,17-22,26-29H2,1-5H3,(H,54,63)

InChI Key

JZGDNMXSOCDEFQ-UHFFFAOYSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O

synonyms

3-(((2-amino-(4-azido-2-nitrophenyl)ethyl)amino)carbonyl)-O(4)-deacetyl-3-de-(methoxycarbonyl)vincaleukoblastine
NAPAVIN

Origin of Product

United States

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